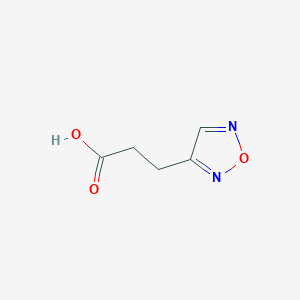

3-(1,2,5-Oxadiazol-3-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

3-(1,2,5-oxadiazol-3-yl)propanoic acid |

InChI |

InChI=1S/C5H6N2O3/c8-5(9)2-1-4-3-6-10-7-4/h3H,1-2H2,(H,8,9) |

InChI Key |

QIKVQBBGBSGNTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NON=C1CCC(=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques Applied to 1,2,5 Oxadiazole and Propanoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-(1,2,5-Oxadiazol-3-yl)propanoic acid is expected to exhibit distinct signals corresponding to the protons of the propanoic acid chain and the oxadiazole ring.

The propanoic acid fragment, specifically the ethyl group attached to the carbonyl, typically presents as two multiplets. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) are expected to appear as a triplet, while the methylene protons adjacent to the oxadiazole ring (β-CH₂) should also appear as a triplet due to coupling with the α-CH₂ protons. The integration of these signals would correspond to a 2:2 ratio. The proton on the 1,2,5-oxadiazole ring would appear as a singlet, given the absence of adjacent protons for coupling. The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Oxadiazole-H | 8.0 - 9.0 | Singlet |

| -CH₂- (adjacent to oxadiazole) | 3.0 - 3.5 | Triplet |

| -CH₂- (adjacent to COOH) | 2.7 - 3.0 | Triplet |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables.

For comparison, in related structures like methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, the NCH₂ and CH₂CO protons appear as triplets at δ 4.49 and 2.67 ppm, respectively. acs.org In propanoic acid itself, the methylene protons adjacent to the carbonyl group typically resonate around 2.36 ppm, and the methyl protons at approximately 1.15 ppm. docbrown.infochemicalbook.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For This compound , four distinct carbon signals are anticipated.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The two carbons of the 1,2,5-oxadiazole ring will have characteristic shifts, influenced by the nitrogen and oxygen heteroatoms. The two methylene carbons of the propanoic acid chain will appear in the aliphatic region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 180 |

| C -H (Oxadiazole) | 140 - 150 |

| C -CH₂ (Oxadiazole) | 155 - 165 |

| -C H₂- (adjacent to oxadiazole) | 25 - 35 |

| -C H₂- (adjacent to COOH) | 30 - 40 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables.

In propanoic acid, the carbonyl carbon appears at approximately 179 ppm, the α-carbon at around 27 ppm, and the β-carbon at about 9 ppm. docbrown.info For substituted oxadiazoles, the ring carbons resonate further downfield. For instance, in some 1,3,4-oxadiazole (B1194373) derivatives, the carbon atoms of the heterocyclic ring have been observed in the range of 162-165 ppm. nih.gov

While the primary structure can be determined by ¹H and ¹³C NMR, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the oxadiazole ring and the propanoic acid chain. For molecules with chiral centers, these techniques can also aid in determining stereochemistry. In the case of This compound , which is achiral, these methods would primarily serve to solidify the structural assignment. Conformational studies, potentially using Nuclear Overhauser Effect (NOE) experiments, could provide insights into the preferred spatial arrangement of the propanoic acid side chain relative to the oxadiazole ring.

Vibrational Spectroscopy for Functional Group Identification

IR spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of This compound would be dominated by the characteristic absorptions of the carboxylic acid and the oxadiazole ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically between 1700 and 1725 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations of the carboxylic acid would also be present.

The 1,2,5-oxadiazole ring is expected to show characteristic stretching vibrations for C=N and N-O bonds, typically in the 1400-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. C-H stretching of the oxadiazole ring proton and the methylene groups would appear around 2850-3100 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| C=O stretch | 1700 - 1725 (strong) | |

| C-O stretch | 1210 - 1320 | |

| O-H bend | 1395 - 1440 | |

| Alkane (-CH₂-CH₂-) | C-H stretch | 2850 - 2960 |

| 1,2,5-Oxadiazole Ring | C=N stretch | 1500 - 1600 |

| N-O stretch | 1300 - 1400 | |

| C-H stretch | ~3100 |

Note: Predicted values are based on standard IR correlation charts and data from similar compounds.

The IR spectrum of propanoic acid clearly shows the broad O-H stretch from 2500-3300 cm⁻¹ and the sharp C=O stretch at about 1710 cm⁻¹. docbrown.infonist.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of This compound would be influenced by the electronic nature of the 1,2,5-oxadiazole ring.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λ_max (nm) |

| π → π* | 200 - 300 |

Note: Predicted values are based on the analysis of similar heterocyclic systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

For a molecule like this compound, the molecular ion peak would confirm its molecular weight. The subsequent fragmentation is influenced by the structural features of both the 1,2,5-oxadiazole ring and the propanoic acid chain.

Fragmentation of the Propanoic Acid Moiety: The mass spectrum of propanoic acid itself shows a characteristic molecular ion peak at an m/z of 74. docbrown.info Key fragmentation pathways include the loss of various neutral fragments, leading to prominent peaks in the spectrum. The relative stability of the resulting cations often dictates the intensity of these peaks. docbrown.info

Loss of •OH (hydroxyl radical): This leads to the formation of the propionyl cation [CH3CH2CO]+ at m/z 57.

Loss of •C2H5 (ethyl radical): This results in the formation of the carboxonium ion [COOH]+ at m/z 45, which is often the base peak.

Loss of •COOH (carboxyl radical): This gives rise to the ethyl cation [CH3CH2]+ at m/z 29.

| m/z | Fragment Ion | Neutral Loss |

|---|---|---|

| 74 | [C3H6O2]+• | - |

| 57 | [CH3CH2CO]+ | •OH |

| 45 | [COOH]+ | •C2H5 |

| 29 | [CH3CH2]+ | •COOH |

Fragmentation of the 1,2,5-Oxadiazole Ring: The fragmentation of the 1,2,5-oxadiazole ring is more complex. Studies on various oxadiazole isomers show that the initial fragmentation often involves the cleavage of the heterocyclic ring. nist.govresearchgate.net For 1,2,5-oxadiazole N-oxide derivatives, the molecular ion is typically detected, and characteristic losses include neutral fragments like CH2O or the N-oxide oxygen atom. researchgate.netscielo.br The fragmentation patterns can be intricate and are highly dependent on the nature and position of substituents on the ring. nist.govresearchgate.net In many cases, the fragmentation pathways of these heterocyclic systems are rationalized through the use of isotopically labeled analogues and high-resolution mass measurements. researchgate.net

When analyzing this compound, the resulting mass spectrum would be a composite of these patterns. The molecular ion peak would be expected, and key fragments would likely arise from cleavage at the bond connecting the propanoic acid side chain to the oxadiazole ring, as well as from the characteristic cleavages within the acid and heterocyclic moieties.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

For systems containing the 1,2,5-oxadiazole ring, crystallographic studies have consistently shown that the ring itself is planar. uni-muenchen.de This planarity is a key feature of its aromatic character. chemicalbook.com However, the substituents attached to the ring can be tilted with respect to this plane. For instance, in a study of 3-nitramino-4-nitrofurazan, while the furazan (B8792606) ring was planar, the nitro and nitramino groups were significantly tilted out of the plane. uni-muenchen.de

The analysis of various 1,2,5-oxadiazole derivatives has revealed that their crystal packing is influenced by factors such as steric and Coulombic interactions. acs.orgacs.org In some cases, face-to-face stacking of the planar furazan rings is observed. researchgate.net

When applied to this compound, an X-ray crystal structure would elucidate:

The precise bond lengths and angles of both the 1,2,5-oxadiazole ring and the propanoic acid side chain.

The torsional angle between the plane of the heterocyclic ring and the plane of the carboxylic acid group.

The intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc |

| Calculated Density (at 173 K) | 1.910 g·cm⁻³ |

| Furazan Ring Torsion Angle (N2–O1–N1–C1) | 0.27° |

| Nitro Group Torsion Angle (O2–N3–C2–N2) | 29.5° |

This data is crucial for understanding structure-property relationships and for computational modeling studies. acs.orgrsc.org

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

This method is routinely used to characterize newly synthesized compounds, including heterocyclic systems like 1,2,5-oxadiazoles. researchgate.nettubitak.gov.trbohrium.com For example, in the synthesis of novel 1,3,4-oxadiazole derivatives, elemental analysis was used alongside spectroscopic methods to confirm the structures of the final products, with results typically required to be within ±0.4% of the calculated values. acs.orgnih.gov

For this compound, with a molecular formula of C5H6N2O3, the theoretical elemental composition would be calculated as follows:

Molecular Weight: 158.11 g/mol

Carbon (C): (5 * 12.01) / 158.11 * 100% = 37.98%

Hydrogen (H): (6 * 1.01) / 158.11 * 100% = 3.82%

Nitrogen (N): (2 * 14.01) / 158.11 * 100% = 17.72%

Oxygen (O): (3 * 16.00) / 158.11 * 100% = 30.35%

An experimental result from an elemental analyzer that closely matches these theoretical percentages would serve as a crucial checkpoint for verifying the successful synthesis and purity of the target compound.

Computational and Theoretical Investigations of 1,2,5 Oxadiazole Propanoic Acid Architectures

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-(1,2,5-Oxadiazol-3-yl)propanoic acid, DFT calculations would provide significant insights.

Geometry Optimization and Electronic Structure Elucidation

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. While specific data is unavailable for the target molecule, studies on related structures, such as 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, have shown that the oxadiazole ring is nearly coplanar with adjacent aromatic systems, and the carboxylic acid group's orientation is a key structural parameter. nih.govnih.gov

Prediction of Vibrational and Electronic Spectra

DFT calculations can predict vibrational spectra (infrared and Raman), which correspond to the vibrational modes of the molecule. Each calculated frequency can be assigned to specific bond stretches, bends, and torsions. This theoretical spectrum can be used to interpret experimental spectroscopic data. Similarly, time-dependent DFT (TD-DFT) can be employed to predict electronic spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For oxadiazole derivatives, the distribution of these orbitals is typically spread across the heterocyclic ring and any conjugated substituents. uni.lu

Molecular Electrostatic Potential Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid and the nitrogen atoms of the oxadiazole ring would be expected to be regions of high negative potential.

Reactivity and Stability Assessments from Computational Parameters

Various parameters derived from DFT calculations can be used to assess the reactivity and stability of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of a molecule's chemical behavior and can be used to compare the reactivity of different compounds.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as biological macromolecules. While no specific studies on this compound are available, research on other oxadiazole derivatives often employs molecular docking to predict their binding affinity and orientation within the active site of a protein. rsc.org This is a common approach in drug discovery to screen potential drug candidates.

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the rotational freedom of the propanoic acid side chain relative to the rigid 1,2,5-oxadiazole ring. Understanding the molecule's preferred conformations and the energy barriers separating them is fundamental to predicting its physical and biological properties.

The exploration of the energy landscape would likely reveal several low-energy conformers. For instance, the propanoic acid chain can adopt gauche or trans conformations. In aprotic solvents, it is plausible that an intramolecular hydrogen bond could form between the carboxylic acid proton and one of the nitrogen atoms of the oxadiazole ring, leading to a folded, gauche conformation being particularly stable. osti.gov In protic solvents like water, intermolecular hydrogen bonding with the solvent would compete with and likely disrupt this intramolecular interaction, favoring more extended or trans conformations. osti.gov

A representative, albeit simplified, energy landscape might show multiple local minima corresponding to different stable conformers, separated by transition states with specific energy barriers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (°C-C-C-C) | Solvent | Relative Energy (kcal/mol) | Key Feature |

| Gauche (H-bonded) | ~60 | Aprotic | 0.0 | Intramolecular H-bond |

| Trans | 180 | Aprotic | 2-4 | Extended chain |

| Gauche (non-H-bonded) | ~60 | Protic | 0.5-1.5 | Solvated chain |

| Trans | 180 | Protic | 0.0 | Extended, solvated chain |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values would require dedicated quantum chemical calculations.

Investigation of Noncovalent Interactions in Molecular Aggregates (e.g., Hirshfeld Surface Analysis, QTAIM)

In the solid state, the packing of molecules is governed by a complex network of noncovalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in molecular crystals. fao.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For derivatives of 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373), Hirshfeld analysis has revealed the significant contributions of H···H, C-H···O, and C-H···π interactions to the crystal packing. fao.orgresearchgate.net In the case of this compound, one would expect the carboxylic acid groups to form strong O-H···O or O-H···N hydrogen bonds, likely leading to the formation of dimers or chains as a primary packing motif.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a hypothetical crystal structure of this compound, the fingerprint plot would likely show prominent spikes corresponding to O···H/H···O contacts, indicative of strong hydrogen bonding. Other significant interactions would likely include H···H, C···H/H···C, and N···H/H···N contacts.

The Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical method that can be used to analyze noncovalent interactions. QTAIM defines atoms as topological objects in the electron density and allows for the characterization of bond paths and the properties of their critical points. The presence of a bond path between two atoms is a sufficient condition for a stabilizing interaction. The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point provide information about the strength and nature of the interaction. For the hydrogen bonds in the hypothetical crystal of this compound, QTAIM analysis would be expected to show bond critical points with ρ values and positive ∇²ρ values characteristic of strong, closed-shell interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, stability, and interactions with their environment, such as a solvent or a biological receptor. tandfonline.commdpi.commdpi.comresearchgate.netresearchgate.net For this compound, MD simulations could be used to explore its conformational dynamics in solution, the stability of its aggregates, and its interactions with other molecules.

An MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and then solving Newton's equations of motion for all atoms in the system over a certain period of time (from nanoseconds to microseconds). The resulting trajectory provides a movie of the molecular motion, from which various properties can be calculated.

For a single molecule of this compound in water, an MD simulation would likely show rapid transitions between the various gauche and trans conformers of the propanoic acid side chain, confirming the flexibility of this part of the molecule. The simulation could also be used to calculate the average lifetimes of different conformations. acs.org

MD simulations are also invaluable for studying the stability of molecular complexes. For example, if this compound were to be investigated as a potential ligand for a protein, an MD simulation of the protein-ligand complex could be performed. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the root-mean-square fluctuation (RMSF) of the protein residues in the binding site would provide information on the stability of the complex over time. tandfonline.com A stable complex would be indicated by low and converging RMSD values for the ligand.

Table 2: Representative Data from a Hypothetical MD Simulation of a 1,2,4-Oxadiazole Derivative-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSF (Å, binding site) | Key Observation |

| 0-10 | 0.5 - 1.5 | 0.8 - 1.2 | Initial equilibration |

| 10-50 | 1.2 - 1.8 | 1.0 - 1.5 | Stable binding pose |

| 50-100 | 1.5 - 2.0 | 1.2 - 1.6 | Continued stability |

Note: This table is based on typical results from MD simulations of ligand-protein complexes as reported for other oxadiazole derivatives and serves as an illustration. tandfonline.commdpi.comresearchgate.netresearchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, interesting transformations could involve the propanoic acid moiety, such as deoxygenation and decarbonylation, or reactions involving the oxadiazole ring.

The deoxygenation of carboxylic acids is a crucial reaction in biomass upgrading. Theoretical studies, often using DFT, have been conducted on the decarbonylation and decarboxylation of propanoic acid on various metal surfaces, such as Pd(111) and Ru(0001). fao.orgresearchgate.netresearchgate.netnih.govresearchgate.net These studies provide a framework for understanding how the propanoic acid part of this compound might react under similar catalytic conditions.

On a Pd(111) surface, theoretical calculations suggest that the most favorable decarbonylation pathway for propanoic acid proceeds via dehydroxylation to form a propanoyl intermediate (CH₃CH₂CO), followed by dehydrogenation and C-CO bond scission. nih.gov The decarboxylation mechanism, on the other hand, is proposed to start with the cleavage of the O-H bond, followed by the direct scission of the C-CO₂ bond. nih.gov

For this compound, the presence of the electron-withdrawing 1,2,5-oxadiazole ring could influence the energetics of these pathways. The ring would likely affect the acidity of the carboxylic acid and the stability of the various intermediates formed on the catalyst surface. However, without specific calculations, the exact nature of this influence remains speculative.

Theoretical studies can also provide insights into reaction kinetics by calculating the activation barriers for each elementary step in a reaction mechanism. These calculated barriers can then be used in microkinetic models to predict reaction rates and selectivities under different conditions.

For the deoxygenation of propanoic acid on a Ru(0001) surface, a microkinetic model based on DFT calculations predicted that the decarbonylation mechanism is significantly faster than decarboxylation. researchgate.net The rate-controlling step was identified as the removal of the hydroxyl group from the carboxylic acid. researchgate.net The model also suggested that the catalyst performance could be improved by increasing the number of available active sites, for example, by raising the reaction temperature or operating at lower partial pressures of CO and H₂. researchgate.net

While these findings are for propanoic acid itself, they provide a valuable starting point for understanding the potential catalytic transformations of this compound. The development of a specific catalytic system for this molecule would greatly benefit from similar theoretical investigations to elucidate the reaction mechanism and identify the rate-limiting steps.

Table 3: Calculated Activation Barriers for Elementary Steps in the Decarbonylation of Propanoic Acid on a Pd(111) Surface

| Reaction Step | Initial State | Final State | Activation Energy (eV) |

| Dehydroxylation | CH₃CH₂COOH | CH₃CH₂CO + OH | 0.49 |

| C-CO Bond Scission | CH₃CH₂CO | CH₃CH₂ + CO | 0.84 |

| α-Carbon Dehydrogenation | CH₃CH₂CO | CH₃CHCO + H | Varies |

| O-H Bond Scission | CH₃CH₂COOH | CH₃CH₂COO + H | 0.21 |

| Decarboxylation | CH₃CH₂COO | CH₃CH₂ + CO₂ | 1.71 |

Note: Data adapted from theoretical studies on propanoic acid on metal surfaces. fao.org The presence of the oxadiazole ring in the target molecule could alter these values.

Structure-Property Relationships Derived from Computational Data

One of the major goals of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For 1,2,5-oxadiazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antiviral properties.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates a subset of these descriptors to the observed activity.

For a series of 1,2,5-oxadiazolo[3,4-d]pyrimidine nucleoside derivatives, a QSAR study found that antiviral activity was correlated with the octanol/water partition coefficient (logP), a descriptor of lipophilicity, and other descriptors related to the molecular surface and solubility. This suggests that for these compounds, the ability to cross cell membranes is a key factor in their biological activity.

Mechanistic Insights into Reactions and Transformations Involving 1,2,5 Oxadiazole and Propanoic Acid Moieties

Intrinsic Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring, also known by its trivial name furazan (B8792606), is a five-membered heteroaromatic ring containing one oxygen and two nitrogen atoms. chemicalbook.com Its aromaticity and the presence of heteroatoms confer upon it a unique set of reactive properties. While generally stable, the ring can undergo a variety of transformations under specific conditions.

The 1,2,5-oxadiazole ring is susceptible to cleavage under both thermal and photochemical conditions. The typical fragmentation pathway involves the scission of the O1-N2 and C3-C4 bonds, resulting in the formation of two nitrile fragments or a nitrile and a nitrile oxide fragment. thieme-connect.dearkat-usa.org

Thermolysis of 1,2,5-oxadiazoles generally requires high temperatures, often in excess of 200°C. For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) at 245°C leads to the formation of benzonitrile (B105546) and benzonitrile oxide. arkat-usa.org The resulting nitrile oxides can be trapped by suitable dipolarophiles, such as alkenes, to form isoxazolines. arkat-usa.orgresearchgate.net Flash vacuum pyrolysis (FVP) at even higher temperatures (550-650°C) can also effect this cleavage cleanly. arkat-usa.org The thermal stability can be influenced by the substituents on the ring; fusing the oxadiazole to a strained ring system can lower the temperature required for ring opening. umich.edu

Photochemical cleavage can also be induced, often by UV irradiation, leading to the same types of nitrile and nitrile oxide fragments. umich.edu

Table 1: Examples of Thermal Cleavage of 1,2,5-Oxadiazole Derivatives

| Derivative | Conditions | Products | Reference |

| 3,4-Diphenyl-1,2,5-oxadiazole | 245°C in tetradec-1-ene | Benzonitrile and 5-dodecyl-3-phenyl-2-isoxazoline | arkat-usa.org |

| Tetramethylene-1,2,5-oxadiazole | FVP | 4-Cyanobutyl isocyanate (after reaction with SO₂) | arkat-usa.orgresearchgate.net |

| Acenaphtho[1,2-c] thieme-connect.deresearchgate.netumich.eduoxadiazole | 72°C | Acenaphthylene-1-carbonitrile oxide | umich.edu |

While the unsubstituted 1,2,5-oxadiazole ring is generally resistant to nucleophilic attack, the presence of good leaving groups on the ring facilitates nucleophilic substitution reactions. thieme-connect.de This provides a valuable synthetic route to a variety of substituted 1,2,5-oxadiazoles that may not be accessible through direct ring synthesis.

Common leaving groups include halides, nitrite, and sulfonyl groups. thieme-connect.de Nitro-substituted 1,2,5-oxadiazoles are particularly useful starting materials for these reactions due to their accessibility. thieme-connect.de A wide range of nucleophiles, such as alkoxides, phenoxides, thiolates, cyanide, and amines, can displace these leaving groups. thieme-connect.de The reactivity towards nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing groups on the ring. thieme-connect.de

The 1,2,5-oxadiazole ring exhibits low reactivity towards most electrophiles due to the electron-withdrawing nature of the nitrogen and oxygen atoms. thieme-connect.de However, under forcing conditions, one of the ring nitrogen atoms can be alkylated. For example, heating with a powerful alkylating agent like dimethyl sulfate (B86663) can lead to the formation of N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de

Direct electrophilic substitution on the carbon atoms of the ring is generally difficult. However, some electrophilic reactions on substituents attached to the ring are possible, demonstrating the ring's stability to certain reaction conditions. thieme-connect.de

The stability of the 1,2,5-oxadiazole ring towards basic conditions depends on its substitution pattern. Monosubstituted and the parent 1,2,5-oxadiazole can undergo ring-cleavage reactions in the presence of a base. thieme-connect.de In contrast, 3,4-disubstituted 1,2,5-oxadiazoles are generally stable to alkali. thieme-connect.de This differential reactivity is an important consideration in the synthesis and manipulation of 1,2,5-oxadiazole-containing compounds.

The Boulton–Katritzky rearrangement is a well-known thermal or base-catalyzed transformation of heterocyclic systems. While extensively studied for 1,2,4-oxadiazoles, it has also been observed in certain 1,2,5-oxadiazole derivatives. chim.itosi.lvresearchgate.net Specifically, 3-heteroallyl-substituted 1,2,5-oxadiazoles can undergo this rearrangement, leading to the formation of a new five-membered heterocycle with a hydroxyiminoalkyl substituent. thieme-connect.de This reaction involves an internal nucleophilic attack and subsequent ring transformation.

Reaction Mechanisms of Propanoic Acid Functionalization and Derivatization

The propanoic acid side chain of "3-(1,2,5-Oxadiazol-3-yl)propanoic acid" offers a versatile handle for a variety of chemical transformations typical of carboxylic acids. These reactions generally involve the carboxyl group (-COOH) and can be broadly categorized into reactions at the carbonyl carbon and reactions involving the hydroxyl group.

The functionalization of the propanoic acid moiety can be achieved through several well-established mechanistic pathways. One common transformation is the conversion of the carboxylic acid to an acyl halide, such as an acid bromide. This can be accomplished by reacting the propanoic acid with a reagent like phosphorus tribromide (PBr₃). The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the phosphorus atom of PBr₃, leading to the formation of a good leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile, attacking the electrophilic carbonyl carbon and resulting in the formation of the propanoyl bromide. youtube.com

Another significant reaction of carboxylic acids is decarboxylation, where the carboxyl group is removed as carbon dioxide. Decarboxylative functionalization, particularly for aryl carboxylic acids, can be challenging but can be achieved using metallaphotoredox catalysis. acs.org This method allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxyl group.

The carboxyl group can also be readily converted into other functional groups such as esters (via Fischer esterification with an alcohol under acidic conditions), amides (by reaction with an amine, often requiring activation of the carboxylic acid), and can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride. The mechanisms for these transformations are well-documented in standard organic chemistry literature. acs.org

Table 2: Common Functionalization Reactions of Propanoic Acid

| Reaction Type | Reagent(s) | Product Functional Group |

| Acyl Halide Formation | PBr₃, SOCl₂ | Acid Halide |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ | Alcohol |

| Decarboxylative Coupling | Metal Catalyst, Photocatalyst | Alkane/Arene |

Influence of Intermolecular Interactions on Reactivity and Solid-State Structure

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is a primary driver in the formation of supramolecular structures. In many carboxylic acid-containing compounds, the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups is a common and highly stable motif. This dimerization can significantly impact the reactivity of the carboxylic acid by altering its acidity and the accessibility of the carbonyl group to nucleophiles.

Furthermore, the nitrogen atoms within the oxadiazole ring can act as hydrogen bond acceptors. For instance, in the crystal structure of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, molecules are linked through intermolecular O-H···N bonds, forming a chain structure. nih.gov This demonstrates the ability of the oxadiazole nitrogen to compete with the carbonyl oxygen of the carboxylic acid in forming hydrogen bonds, leading to different packing arrangements.

Detailed Research Findings

Studies on analogous compounds highlight the key structural features and intermolecular interactions. For example, the crystal structure of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid reveals a dimeric structure formed through two intermolecular O-H···O hydrogen bonds between the carboxyl groups of adjacent molecules. The aliphatic chain exhibits a standard zigzag arrangement. In this case, the oxadiazole ring and the phenyl ring are nearly coplanar.

In another example, 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, the crystal structure analysis shows that the pyridine (B92270) ring is almost coplanar with the oxadiazole ring. nih.gov The propanoic acid side chain is in an extended conformation, and as mentioned, intermolecular O-H···N hydrogen bonds create a one-dimensional chain. nih.gov

These findings underscore the importance of the substituents on the oxadiazole ring in directing the intermolecular interactions. The presence of an aromatic or heteroaromatic group can introduce π-stacking interactions and additional hydrogen bonding sites, leading to a variety of supramolecular architectures. While these examples are for the 1,2,4-oxadiazole (B8745197) isomer, the fundamental principles of hydrogen bonding and π-π interactions are expected to be applicable to this compound, with the specific geometry and electronic distribution of the 1,2,5-oxadiazole ring modulating the strength and directionality of these interactions.

The following interactive data tables summarize key crystallographic and interaction data for related 1,2,4-oxadiazole propanoic acid derivatives, providing a basis for understanding the potential solid-state behavior of their 1,2,5-oxadiazole counterpart.

Table 1: Crystallographic Data for Selected 1,2,4-Oxadiazole Propanoic Acid Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | C₁₀H₉N₃O₃ | Orthorhombic | P2₁2₁2₁ | 6.1298(12) | 6.8194(14) | 23.426(5) | 90 | 90 | 90 | 979.2(3) | 4 | nih.gov |

| 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid | C₁₁H₉FN₂O₃ | Triclinic | P1 | 5.055(1) | 5.905(1) | 17.967(1) | 85.769(5) | 87.965(7) | 81.252(7) | 528.47(14) | 2 |

Table 2: Key Intermolecular Interactions and Torsion Angles for Selected 1,2,4-Oxadiazole Propanoic Acid Derivatives

| Compound Name | Dominant Intermolecular Interaction | Dihedral Angle (Oxadiazole/Aryl) (°) | Torsion Angle (Propanoic Acid Chain) (°) | Ref. |

| 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | O-H···N Hydrogen Bonds (Chain formation) | 11.3(1) | -178.0(2) (C1-C2-C3-C4) | nih.gov |

| 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid | O-H···O Hydrogen Bonds (Dimer formation) | 14.0(1) | -179.4(1) (C5-C6-C7-C8) |

Structure Activity Relationship Studies and Molecular Design Principles for 1,2,5 Oxadiazole Propanoic Acid Conjugates

Design Strategies Utilizing Bioisosterism and Scaffold Hopping

Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization. nih.govresearchgate.net Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. nih.govdrughunter.com This approach is particularly relevant for the carboxylic acid moiety in 3-(1,2,5-Oxadiazol-3-yl)propanoic acid, which can be associated with poor pharmacokinetic properties. researchgate.netnih.gov

The carboxylic acid group is a key pharmacophoric element in many drugs but can present challenges such as metabolic instability (e.g., acyl-glucuronidation) and limited cell permeability. nih.govnih.gov Replacing the carboxylic acid with a suitable bioisostere can circumvent these issues. The 1,2,5-oxadiazole ring itself can be considered a bioisosteric replacement for other functionalities, valued for its unique electronic properties and potential to engage in specific interactions with biological targets. researchgate.netnih.gov

Common bioisosteric replacements for the carboxylic acid group that have been explored in various drug discovery programs include:

Tetrazoles: These are among the most recognized non-classical bioisosteres of carboxylic acids, exhibiting comparable acidity (pKa ~4.5–4.9). drughunter.comcambridgemedchemconsulting.com

Hydroxamic acids: While often used for their metal-chelating properties, they can also serve as carboxylic acid surrogates. nih.gov

Hydroxylated azoles: Moieties like 4-hydroxy-1,2,5-oxadiazol-3-yl have been investigated as bioisosteres for the carboxyl group in neurotransmitter analogues, demonstrating their potential to mimic the acidic function. researchgate.netnih.gov

Scaffold hopping involves replacing the central core of a molecule while maintaining the original orientation of key functional groups. nih.govresearchgate.netu-strasbg.fr In the context of 1,2,5-oxadiazole-propanoic acid conjugates, this could involve replacing the 1,2,5-oxadiazole ring with other heterocyclic systems to explore new intellectual property space and improve properties. researchgate.netnih.gov The goal is to identify novel scaffolds that retain the desired biological activity while offering advantages in synthesis, selectivity, or pharmacokinetics. researchgate.net For instance, the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are frequently explored as alternative scaffolds. nih.govnih.govnih.gov

Table 1: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Approximate pKa | Key Features |

|---|---|---|

| Carboxylic Acid | 4.2–4.5 | Planar, acts as a hydrogen bond donor and acceptor. drughunter.com |

| 1H-Tetrazole | 4.5–4.9 | Planar, more lipophilic than carboxylic acid but can have lower permeability due to high desolvation energy. drughunter.comcambridgemedchemconsulting.com |

| Hydroxamic Acid | 8–9 | Can act as a metal chelator. nih.gov |

| 4-Hydroxy-1,2,5-oxadiazole | Similar to GABA | Investigated as a non-classical carboxyl group bioisostere. researchgate.net |

Rational Design Based on Substituent Effects and Conformational Preferences

The rational design of 1,2,5-oxadiazole-propanoic acid conjugates relies heavily on understanding how different substituents and the molecule's preferred three-dimensional shape influence its biological activity. The electronic properties of the 1,2,5-oxadiazole ring, which is a π-excessive heterocycle, are sensitive to the nature of its substituents. chemicalbook.com

The introduction of various functional groups onto the 1,2,5-oxadiazole ring or the propanoic acid chain can modulate the molecule's lipophilicity, polarity, and ability to form hydrogen bonds. These modifications can directly impact target binding affinity and pharmacokinetic profiles. For example, in related oxadiazole derivatives, the addition of hindered phenol (B47542) fragments has been shown to impart antioxidant activity. mdpi.com

The conformational preference of the propanoic acid side chain is also a critical factor. The flexibility of this chain allows it to adopt various spatial arrangements, and the bioactive conformation is the one that fits optimally into the target's binding site. Studies on related compounds like 3-(dimethylazinoyl)propanoic acid have shown that the conformational equilibrium can be influenced by the solvent and pH, with a preference for specific conformations in different environments. nih.gov In the solid state, the aliphatic chain of similar structures, such as 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, often exhibits an extended, zigzag conformation. nih.govnih.gov The relative orientation of the oxadiazole ring and the carboxylic acid group, defined by torsion angles, is crucial for molecular recognition. nih.govscienceopen.com

Computational Approaches to Structure-Activity Correlation

Computational methods are indispensable tools for elucidating the complex relationships between the structure of 1,2,5-oxadiazole-propanoic acid conjugates and their chemical properties and biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.net For oxadiazole derivatives, 2D and 3D-QSAR models have been successfully developed. nih.goviaea.org

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. researchgate.net Key descriptors can include steric, electronic, and hydrophobic parameters. For a series of oxadiazole-substituted α-isopropoxy phenylpropanoic acids, a 2D-QSAR model identified that descriptors such as the count of chlorine atoms, nitro groups, and hydroxyl groups significantly contribute to the biological activity. nih.gov Similarly, 3D-QSAR studies on 1,2,4-triazole (B32235) derivatives highlighted the importance of the triazole and thiazole/oxazole scaffolds for biological activity. semanticscholar.org Such models can provide valuable insights into the structural requirements for optimizing the properties of this compound and its analogs. researchgate.netnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. iiarjournals.orgresearchgate.net This technique provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the binding site. jmolecularsci.com

For various oxadiazole-containing compounds, molecular docking studies have been instrumental in rationalizing their biological activity. nih.goviiarjournals.org For instance, docking studies on 1,2,5-oxadiazole derivatives with antiproliferative activity helped to support their inhibitory effects on topoisomerase I. iiarjournals.org In another study, the binding mode of novel pyrrole-oxadiazole hybrids with the Methoxy Mycolic Acid Synthetase of M. tuberculosis was investigated, revealing key hydrogen bond interactions that contribute to their antitubercular activity. jmolecularsci.com For 1,3,4-oxadiazole derivatives, docking has been used to study their inhibitory effects on enzymes like E. coli biotin (B1667282) carboxylase. rdd.edu.iq These computational simulations allow for the visualization of crucial interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new derivatives with improved affinity and selectivity.

Influence of Stereochemistry on Molecular Recognition and Functionality

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its biological activity. The introduction of a chiral center, for instance in the propanoic acid chain of this compound analogs, can lead to enantiomers that exhibit significantly different pharmacological profiles.

Biological systems, being chiral themselves, often display a high degree of stereoselectivity. This is evident in the enantiopharmacology of related amino acid derivatives at glutamate (B1630785) receptors. For example, the enantiomers of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid [(RS)-TDPA] were resolved, and an X-ray crystallographic analysis determined the absolute configuration of the enantiomers. nih.govku.dk While both enantiomers showed high affinity for AMPA receptors, they displayed a remarkably low stereoselectivity, with one enantiomer having higher affinity and the other being a more potent agonist. nih.gov

In another study, the enantiomers of 2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid were shown to adopt different conformations when binding to the iGluR2 receptor, which could explain their similar enantiopharmacology despite their different stereochemistry. researchgate.net These findings underscore the importance of considering stereochemistry in the design and evaluation of 1,2,5-oxadiazole-propanoic acid conjugates, as even subtle changes in the spatial arrangement of functional groups can lead to distinct interactions with the biological target and, consequently, different functional outcomes.

Advanced Research Applications in Chemical Biology and Material Science

Exploration of Oxadiazole Motifs in Chemical Probe Development for Biological Systems

The 1,2,5-oxadiazole scaffold is an attractive component in the design of chemical probes for interrogating biological systems. Its value lies in its bioisosteric properties, where it can replace other functional groups like esters and amides to improve metabolic stability and pharmacokinetic profiles. ijper.org The unique electronic nature of the oxadiazole ring allows for the fine-tuning of a molecule's properties, which is critical for developing selective and potent probes.

Derivatives of 1,2,5-oxadiazole have been investigated for their potential to interact with a variety of biological targets. They have been identified as inhibitors of enzymes such as carbonic anhydrase and indoleamine 2,3-dioxygenase, the latter being a significant target in cancer therapy. nih.govchemicalbook.com For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and evaluated for antiproliferative activity, with some compounds showing inhibitory effects on topoisomerase I, a crucial enzyme in DNA replication. nih.gov

Furthermore, the N-oxide counterparts of 1,2,5-oxadiazoles, known as furoxans, are capable of releasing nitric oxide (NO) under physiological conditions. researchgate.netbenthamdirect.com This property is extensively exploited in the development of NO-donor drugs and probes to study the diverse roles of nitric oxide in signaling pathways, vasodilation, and the immune response. researchgate.netbenthamdirect.comeurekaselect.com The ability to attach this NO-releasing motif to other pharmacophores allows for the creation of hybrid molecules with dual activities, providing sophisticated tools for chemical biology research. researchgate.net The development of probes based on this scaffold has also extended to antimicrobial research, with studies describing the synthesis of 1,2,5-oxadiazole analogues to inhibit key enzymes in multidrug-resistant bacteria like Acinetobacter baumannii. nih.gov

Applications in Agrochemical Research

The oxadiazole heterocycle is a privileged structure in modern agrochemical discovery, with various isomers being incorporated into compounds exhibiting pesticidal properties. researchgate.netmdpi.com While the 1,2,4- and 1,3,4-isomers are more extensively documented in commercial pesticides, derivatives of 1,2,5-oxadiazole and its N-oxide (furoxan) have also demonstrated potential in crop protection. nih.govchemicalbook.comresearchgate.net

Research has shown that certain 1,2,5-oxadiazole derivatives possess herbicidal, insecticidal, and fungicidal properties. mdpi.com The mechanism of action for these compounds often relates to the electron-withdrawing nature of the oxadiazole ring, which can be crucial for binding to target enzymes or receptors in pests and weeds. Specifically, 1,2,5-oxadiazole-2-oxide (furoxan) and benzo[c] nih.govresearchgate.netorganic-chemistry.orgoxadiazole-N-oxide derivatives have been reported to display herbicidal activity. chemicalbook.com

The design strategy for new agrochemicals often involves creating molecules that are selectively toxic to the target organism while being safe for crops and the environment. The structural diversity achievable with the 1,2,5-oxadiazole core allows for the synthesis of large libraries of compounds for high-throughput screening against various agricultural pests. The propanoic acid side chain, as seen in the title compound, offers a handle for further modification to optimize properties like solubility, uptake, and translocation within plants.

| Oxadiazole Isomer/Derivative | Reported Agrochemical Activity | Reference |

|---|---|---|

| 1,2,5-Oxadiazole Derivatives | General application in agriculture science | nih.govresearchgate.net |

| 1,2,5-Oxadiazole-2-oxide (Furoxan) | Herbicidal | chemicalbook.com |

| Benzo[c] nih.govresearchgate.netorganic-chemistry.orgoxadiazole-N-oxide | Herbicidal | chemicalbook.com |

| 1,3,4-Oxadiazole (B1194373) Derivatives | Herbicidal, Insecticidal, Fungicidal | mdpi.com |

| 1,2,4-Oxadiazole (B8745197) Derivatives | Nematicidal, Antifungal | researchgate.net |

Integration of 1,2,5-Oxadiazole Derivatives into Advanced Materials and Optoelectronic Devices

The 1,2,5-oxadiazole ring is not only a key element in biologically active compounds but also a valuable building block for advanced materials. nih.gov Its high nitrogen content and inherent structure contribute to the development of high-energy-density materials (HEDMs), such as propellants and explosives. rsc.orgthieme-connect.de The heat of formation (HoF) is a critical parameter for an energetic material, and theoretical studies have shown that introducing 1,2,5-oxadiazole rings into a molecule significantly increases its HoF, a desirable characteristic for HEDMs. rsc.org

In a computational study, various energetic compounds based on bridged 1,2,5-oxadiazole structures were designed. The investigation revealed that all designed compounds possessed high positive heats of formation, with values influenced by the nature of the bridging groups and substituents. rsc.org For example, introducing an azido (B1232118) (-N₃) group or a nitrogen bridge (–NH–) was particularly effective at increasing the HoF. rsc.org

Beyond energetic materials, 1,2,5-oxadiazole derivatives have found applications in materials for optoelectronics. A key feature is their fluorogenic property, with many derivatives emitting orange to red fluorescence in both solution and solid states, making them suitable for use in light-emitting devices. chemicalbook.com The rigid, planar structure and the π-electron system of the heterocycle contribute to these favorable photophysical properties.

| Bridged 1,2,5-Oxadiazole Derivative Type | Bridge Type | Key Finding on Heat of Formation (HoF) | Reference |

|---|---|---|---|

| A-Series | -CH₂- | Serves as a baseline for comparison. | rsc.org |

| B-Series | -NH- | One of the most effective bridges for improving HoF. | rsc.org |

| C-Series | -O- | Contributes positively to HoF. | rsc.org |

| E-Series | -N=N- (azo) | Conjugated bridge that leads to higher HoF than unconjugated bridges. | rsc.org |

| Substituent Effect | -N₃ (azido) | Highly effective group for increasing HoF values. | rsc.org |

Development of Novel Synthetic Reagents and Methodologies Based on 1,2,5-Oxadiazole Chemistry

The synthesis of the 1,2,5-oxadiazole ring is well-established, providing a robust platform for developing novel reagents and synthetic methodologies. eurekaselect.com The inherent stability of the ring allows for a wide array of chemical transformations on its substituents, making it a versatile scaffold in organic synthesis. thieme-connect.de

Classic and modern synthetic routes to the 1,2,5-oxadiazole core have been extensively reviewed. nih.gov The most common methods include the cyclodehydration of α-dioximes (e.g., glyoxime) using dehydrating agents like succinic anhydride (B1165640) or thionyl chloride, and the deoxygenation of the corresponding 1,2,5-oxadiazole N-oxides (furoxans) with reducing agents such as trialkylphosphites. chemicalbook.comthieme-connect.de More recent methodologies aim for improved functional group tolerance and milder reaction conditions. For example, the use of 1,1'-carbonyldiimidazole (B1668759) has been shown to effectively induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from bisoximes at ambient temperature. organic-chemistry.org

The development of one-pot synthesis and functionalization strategies represents a significant advancement. While demonstrated for the 1,3,4-oxadiazole isomer, these approaches, which combine ring formation with subsequent C-H functionalization (e.g., arylation or amination), streamline access to complex derivatives from simple carboxylic acids. nih.govacs.org Applying similar principles to 1,2,5-oxadiazole chemistry could unlock new avenues for creating diverse molecular architectures. The synthesis of specific derivatives, such as 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid from an amidoxime (B1450833) and succinic anhydride, showcases the modularity of these synthetic approaches, where different side chains and core structures can be combined to generate novel compounds for screening and application. nih.gov

| Synthetic Method | Starting Material | Key Reagent/Condition | Reference |

|---|---|---|---|

| Dehydration of Dioximes | α-Dioxime (e.g., Glyoxaldioxime) | Succinic anhydride, Thionyl chloride | chemicalbook.comthieme-connect.de |

| Deoxygenation of Furoxans | 1,2,5-Oxadiazole N-oxide (Furoxan) | Trialkylphosphites | chemicalbook.com |

| Ambient Temperature Cyclization | Bisoxime | 1,1'-Carbonyldiimidazole | organic-chemistry.org |

| Ring Transformation | 1-(1,2,4-oxadiazol-3-yl)alkanone oximes | Boulton–Katritzky rearrangement | thieme-connect.de |

Q & A

Basic: What are the established synthetic routes for 3-(1,2,5-Oxadiazol-3-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves cyclization reactions using nitrile oxides or hydroxylamine derivatives. A common approach is the reaction of cyanoacetic acid derivatives with hydroxylamine under acidic conditions to form the oxadiazole ring. For example, reacting 3-cyanoacrylic acid with hydroxylamine hydrochloride in ethanol/water at 80°C yields the oxadiazole core. Purification via recrystallization (ethanol/water mixture) is critical to remove unreacted starting materials. Catalyst selection (e.g., HCl for protonation) and stoichiometric control of hydroxylamine (1.2–1.5 equivalents) are key to achieving >75% yield .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

- NMR : NMR should show characteristic peaks: the oxadiazole proton (δ 8.5–9.0 ppm), methylene protons adjacent to the carboxylic acid (δ 2.5–3.0 ppm), and the carboxylic acid proton (δ 12–13 ppm, broad).

- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

- Mass Spectrometry : ESI-MS should display [M-H] at m/z 169.1 (calculated for CHNO).

Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect impurities .

Advanced: How do researchers address discrepancies in reported pKa values for similar oxadiazole-containing propanoic acids?

Answer:

Discrepancies may arise from solvent effects (aqueous vs. non-aqueous) or measurement techniques. To resolve:

Potentiometric Titration : Perform in 0.1 M KCl at 25°C to standardize ionic strength.

Computational Prediction : Use software like MarvinSuite (ChemAxon) to calculate pKa based on electron-withdrawing effects of the oxadiazole ring.

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(4-nitrophenyl)propanoic acid, pKa 4.47 ). Adjust for substituent effects using Hammett σ constants.

Advanced: What strategies are recommended for evaluating the compound's stability under varying physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1–10, 37°C) for 24h. Monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis under strongly acidic/basic conditions.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (expect stability up to 150°C in inert atmospheres).

- Light Sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) using UV-Vis irradiation .

Advanced: How can computational modeling predict the compound's reactivity in nucleophilic environments?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., oxadiazole C3 position).

- Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack.

- MD Simulations : Simulate interactions with biological nucleophiles (e.g., glutathione) to assess metabolic stability .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation of dust.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

Advanced: What are the challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

- Regioselectivity : Functionalizing the oxadiazole ring without disrupting the propanoic acid moiety requires protecting groups (e.g., tert-butyl esters).

- Solubility : Derivatives with hydrophobic substituents may require polar aprotic solvents (DMF/DMSO) for reactions.

- Characterization : Use -NMR to confirm substitution patterns, as -NMR peaks may overlap in complex derivatives .

Basic: What analytical techniques are most effective for quantifying this compound in complex mixtures?

Answer:

- LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 169 → 125 for quantification).

- UV-Vis Spectroscopy : Quantify at λ ~260 nm (oxadiazole π→π* transition) with a calibration curve (R >0.99).

- Ion Chromatography : Detect carboxylate anions in aqueous matrices .

Advanced: How can researchers resolve contradictory data in spectroscopic characterization?

Answer:

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

- Isotopic Labeling : Synthesize -labeled oxadiazole to confirm nitrogen connectivity via -NMR.

- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen-bonding patterns .

Advanced: What are the best practices for designing bioactivity assays targeting enzyme inhibition?

Answer:

- Target Selection : Prioritize enzymes with known oxadiazole interactions (e.g., metalloproteases, kinases).

- Assay Conditions : Use TR-FRET or fluorescence polarization for high-throughput screening. Include controls for non-specific binding (e.g., EDTA for metalloenzymes).

- Data Validation : Confirm hits via ITC (binding affinity) and SPR (kinetic parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.